3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Description
Scientific Research Applications
Cross-Coupling Reactions
Research involving similar sulfonyl and pyrrolidinyl structures has explored their utility in cross-coupling reactions. For instance, Han (2010) discussed the cross-coupling of bromopyridine and sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione, yielding N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This methodology underscores the potential for creating complex molecular architectures, suggesting that our compound of interest could be a precursor or intermediate in synthesizing biologically active molecules or materials with specific functionalities (Han, 2010).
Antimicrobial Activity
The synthesis and evaluation of compounds for antimicrobial activity are a significant area of research. El-Sayed (2006) synthesized 1,2,4-triazole derivatives with demonstrated antimicrobial properties, suggesting that structurally related compounds, such as the one , could be explored for their potential as antimicrobial agents. This aligns with a broader research trend focusing on heterocyclic compounds and their derivatives for developing new antibacterial and antifungal treatments (El-Sayed, 2006).
Catalysis and Synthesis
Compounds with sulfonamide, pyrrolidinyl, and oxazolidinone structures have been used as catalysts or key intermediates in synthesizing complex organic molecules. Moosavi-Zare et al. (2013) discussed the use of an ionic liquid, sulfonic acid functionalized pyridinium chloride, as an efficient catalyst for synthesizing tetrahydrobenzo[a]-xanthen-11-ones. This indicates the potential of our compound to act as a catalyst or a building block in organic synthesis, contributing to the development of novel catalytic systems or synthetic pathways (Moosavi‐Zare et al., 2013).
Biological Applications
The structural features of 3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione suggest potential biological applications, particularly as inhibitors or modulators of biological processes. Research by Santana et al. (2012) on N-acyl and N-sulfonyloxazolidine-2,4-diones revealed these compounds as pseudo-irreversible inhibitors of serine proteases. This points towards the possibility of our compound being investigated for similar inhibitory activity, contributing to the development of therapeutic agents targeting specific enzymes or signaling pathways (Santana et al., 2012).
Properties
IUPAC Name |
3-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O5S/c14-10-3-1-2-4-11(10)22(19,20)15-6-5-9(7-15)16-12(17)8-21-13(16)18/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEDSNWXVXFRBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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